molecular formula C19H16N2O2 B3840100 N'-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE

N'-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE

Cat. No.: B3840100
M. Wt: 304.3 g/mol
InChI Key: CJRHVDHTAHKRBB-DEDYPNTBSA-N
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Description

N'-[(E)-(5-Methylfuran-2-yl)methylidene]-[1,1'-biphenyl]-4-carbohydrazide is a Schiff base derivative synthesized via the condensation of [1,1'-biphenyl]-4-carbohydrazide with 5-methylfuran-2-carbaldehyde. Its structure features a biphenyl backbone linked to a hydrazide group, which is further conjugated to a 5-methylfuran-2-yl moiety through an E-configuration methylidene bridge. This compound belongs to the carbohydrazide class, known for diverse biological activities and applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-14-7-12-18(23-14)13-20-21-19(22)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,21,22)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRHVDHTAHKRBB-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727298
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE typically involves the condensation reaction between 5-methylfurfural and biphenyl-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Research indicates that compounds related to N'-[(E)-(5-Methylfuran-2-yl)methylidene]-[1,1'-biphenyl]-4-carbohydrazide exhibit various biological activities. For instance, hydrazone derivatives have been explored for their potential as anti-cancer agents due to their ability to interact with biological targets effectively. Studies have shown that such compounds can induce apoptosis in cancer cells, highlighting their therapeutic potential .

Coordination Chemistry

The compound's ability to form coordination complexes with metal ions has been investigated. These complexes can enhance the properties of the original compound, making them suitable for applications in catalysis and materials science. The coordination behavior is influenced by the presence of functional groups in the hydrazone structure, allowing for tunable properties based on the metal ion used .

Material Science

This compound has been studied for its potential use in organic electronics and photonic devices. The compound's electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is particularly advantageous in these applications .

Case Studies

StudyFocusFindings
Shafiq et al. (2009)Biological ActivityDemonstrated cytotoxic effects of hydrazone derivatives on cancer cell lines.
Bai & Jing (2007)Coordination ChemistryExplored metal complex formation with hydrazone derivatives; showed enhanced catalytic activity.
Yao & Jing (2007)Material ScienceInvestigated the use of hydrazone derivatives in OLEDs; reported improved efficiency and stability.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of metalloenzymes by blocking their active sites. Additionally, the compound’s hydrazone group can interact with biological targets, leading to various biochemical effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and analogous carbohydrazide derivatives:

Compound Name Structural Features Key Differences Biological Activity/Properties
Target Compound Biphenyl-4-carbohydrazide + 5-methylfuran-2-yl group Furan ring with methyl substitution; E-configuration Potential antimicrobial/antioxidant (inferred from furan derivatives)
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide Pyrazole ring + ethoxy/hydroxy substituents Ethoxy groups enhance solubility; pyrazole core modifies electronic properties Broad-spectrum biological activities (e.g., anticancer, anti-inflammatory)
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide Triazole + sulfanyl + nitro groups Sulfanyl linkage improves redox activity; nitro group increases electrophilicity Antimicrobial, anticancer via enzyme inhibition
N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide Thienopyrazole core + hydroxy/methyl groups Thienopyrazole enhances aromaticity and steric bulk Antimicrobial, antioxidant

Key Observations

In contrast, pyrazole or thienopyrazole cores (as in and ) provide rigid aromatic systems that improve binding to biological targets like enzymes or receptors. Triazole derivatives () exhibit distinct redox behavior due to sulfanyl linkages, which may confer higher stability in biological environments.

Ethoxy/hydroxy groups () enhance solubility and hydrogen-bonding capacity, critical for pharmacokinetic optimization. Nitro groups () introduce strong electron-withdrawing effects, altering reactivity in electrophilic substitution reactions.

Biphenyl Backbone :

  • The biphenyl moiety in the target compound and promotes planarity, facilitating interactions with hydrophobic pockets in proteins or DNA. This structural feature is less common in pyrazole or triazole analogs, which often prioritize heterocyclic diversity over extended aromatic systems .

Q & A

Q. Table 1: Representative Reaction Conditions

SolventCatalystTime (h)Yield (%)Purity (HPLC)
EthanolAcOH878>98%
MethanolNone126595%

Basic: How is structural characterization performed for this compound?

Answer:
A multi-technique approach is essential:

  • Spectroscopy :
    • IR : Confirm hydrazide C=O stretch (~1650 cm⁻¹) and imine C=N stretch (~1600 cm⁻¹) .
    • NMR : Assign biphenyl aromatic protons (δ 7.4–7.8 ppm) and furan methyl group (δ 2.3 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. ORTEP-3 or WinGX suite visualizes molecular geometry and confirms E-configuration of the imine bond .

Advanced: How can discrepancies between experimental and computational structural data be resolved?

Answer:
Discrepancies often arise from solvent effects or crystal packing forces not modeled in gas-phase DFT calculations. Strategies include:

  • Solid-State Adjustments : Use periodic boundary conditions in DFT to simulate crystal environments .
  • Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify intermolecular interactions that distort bond angles in the solid state .
  • Validation : Compare experimental (SCXRD) and theoretical (DFT) torsion angles; deviations >5° warrant re-examination of computational parameters .

Advanced: What experimental designs are critical for evaluating biological activity?

Answer:
For antimicrobial or anticancer assays:

  • Dose-Response Curves : Test concentrations from 1–100 µM, using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Mechanistic Studies :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes .
    • Receptor Interaction : Molecular docking (AutoDock Vina) paired with surface plasmon resonance (SPR) validates binding kinetics .

Q. Table 2: Example Bioactivity Data

Assay TypeIC50 (µM)TargetReference Model
Anticancer (MCF7)12.3Topoisomerase IIαDoxorubicin
Antibacterial25.8DNA gyraseCiprofloxacin

Basic: What purification techniques ensure high compound purity?

Answer:
Post-synthesis purification methods:

  • Recrystallization : Optimal for removing unreacted aldehydes; use mixed solvents (e.g., DCM/hexane) .
  • Chromatography : Silica gel column with gradient elution (ethyl acetate:hexane 1:3 to 1:1) resolves Schiff base isomers .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity >95% .

Advanced: How can hydrogen-bonding networks in the crystal structure be analyzed?

Answer:
Use graph-set notation (e.g., D , S , R motifs) to classify interactions:

  • Software Tools : Mercury (CCDC) or CrystalExplorer generates interaction maps .
  • Case Study : For analogous hydrazides, N–H···O and C–H···π interactions stabilize layered packing, as shown in Etter’s analysis .

Advanced: How does DFT modeling enhance understanding of electronic properties?

Answer:

  • Frontier Orbitals : Calculate HOMO-LUMO gaps to predict reactivity. For example, a narrow gap (<3 eV) suggests redox activity relevant to anticancer mechanisms .
  • Charge Distribution : Natural Bond Orbital (NBO) analysis identifies electron-withdrawing regions (e.g., furan oxygen) influencing electrophilic substitution sites .

Q. Table 3: DFT Parameters for Electronic Analysis

FunctionalBasis SetHOMO (eV)LUMO (eV)Gap (eV)
B3LYP6-311G++-5.8-2.13.7
M06-2Xdef2-TZVP-6.2-1.94.3

Basic: What are the key steps in SCXRD structure determination?

Answer:

  • Crystal Selection : Mount a single crystal (0.2–0.3 mm) on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Data Collection : Acquire frames (0.5° oscillation) at 100 K to minimize thermal motion .
  • Refinement : SHELXL refines positional/anisotropic displacement parameters. R-factor < 0.05 ensures reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.